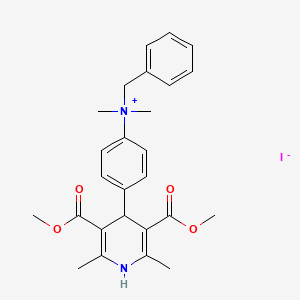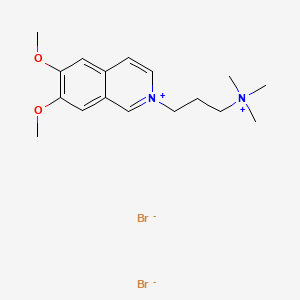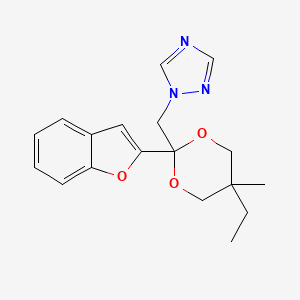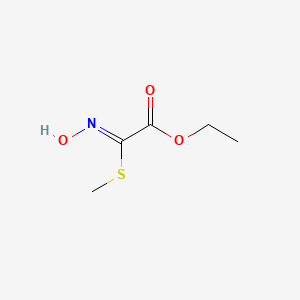
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of 9H-fluorene-9-carboxylic acid and is often used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride typically involves the esterification of 9H-fluorene-9-carboxylic acid with 2-(di-n-butylamino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more sustainable and scalable synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, leading to changes in membrane permeability and potential disruption of cellular processes. It may also induce oxidative stress and interact with various enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Di-n-butylamino)methylene-protected 2-aminopurine riboside: Used in RNA synthesis and as a fluorescent nucleobase analog.
N-(Di-n-butylamino)methylene-protected compounds: Utilized in various synthetic applications and as intermediates in organic synthesis.
Uniqueness
2-(Di-n-butylamino)propyl 9-fluorenecarboxylate hydrochloride stands out due to its unique combination of a fluorene backbone and a di-n-butylamino group, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .
Propriétés
Numéro CAS |
63918-45-6 |
|---|---|
Formule moléculaire |
C25H34ClNO2 |
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
dibutyl-[3-(9H-fluorene-9-carbonyloxy)propyl]azanium;chloride |
InChI |
InChI=1S/C25H33NO2.ClH/c1-3-5-16-26(17-6-4-2)18-11-19-28-25(27)24-22-14-9-7-12-20(22)21-13-8-10-15-23(21)24;/h7-10,12-15,24H,3-6,11,16-19H2,1-2H3;1H |
Clé InChI |
BWRQEAMLTRYHGB-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)




![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)


![Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B13781956.png)


